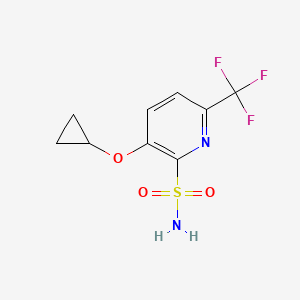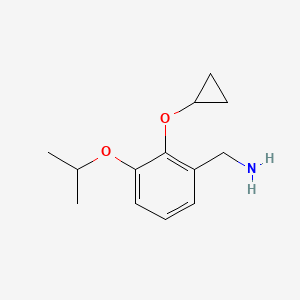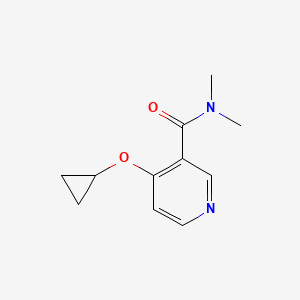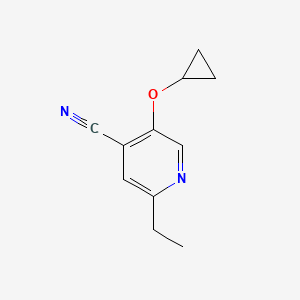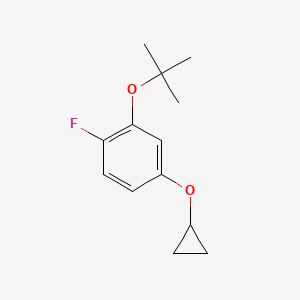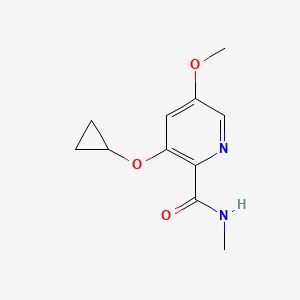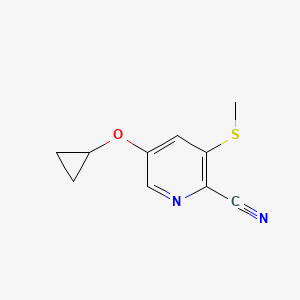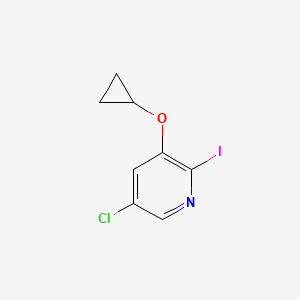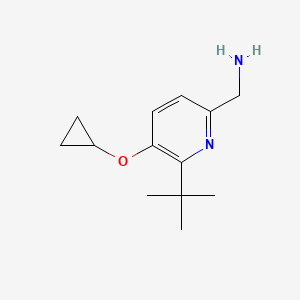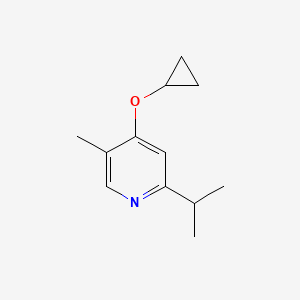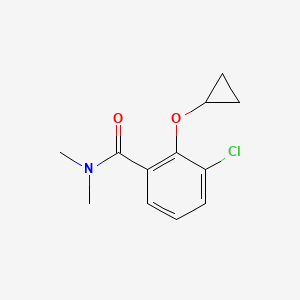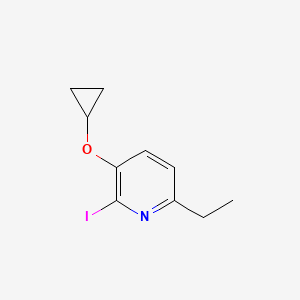
3-Cyclopropoxy-6-ethyl-2-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-6-ethyl-2-iodopyridine is a heterocyclic organic compound with the molecular formula C10H12INO and a molecular weight of 289.11 g/mol . This compound is characterized by the presence of a cyclopropoxy group at the third position, an ethyl group at the sixth position, and an iodine atom at the second position of the pyridine ring. It is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the iodination of a pyridine precursor at the second position using iodine or iodotrimethylsilane as a catalyst . The cyclopropoxy and ethyl groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
While specific industrial production methods for 3-Cyclopropoxy-6-ethyl-2-iodopyridine are not widely documented, the general approach involves large-scale halogenation and alkylation reactions. These processes are typically carried out in batch reactors with stringent control over reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-6-ethyl-2-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-6-ethyl-2-iodopyridine has several applications in scientific research:
Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-6-ethyl-2-iodopyridine is primarily related to its ability to participate in various chemical reactions. The iodine atom at the second position of the pyridine ring makes it a versatile intermediate for cross-coupling reactions, allowing the formation of new carbon-carbon bonds. The cyclopropoxy and ethyl groups can influence the compound’s reactivity and stability, making it suitable for specific applications in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodopyridine: A halopyridine with an iodine atom at the second position, commonly used in organic synthesis.
3-Iodopyridine: Similar to 2-iodopyridine but with the iodine atom at the third position, used in the synthesis of pyridine alkaloids.
4-Iodopyridine: Another isomer with the iodine atom at the fourth position, used in various chemical reactions.
Uniqueness
3-Cyclopropoxy-6-ethyl-2-iodopyridine is unique due to the presence of both cyclopropoxy and ethyl groups, which can significantly influence its chemical properties and reactivity. These functional groups make it a valuable intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Eigenschaften
Molekularformel |
C10H12INO |
|---|---|
Molekulargewicht |
289.11 g/mol |
IUPAC-Name |
3-cyclopropyloxy-6-ethyl-2-iodopyridine |
InChI |
InChI=1S/C10H12INO/c1-2-7-3-6-9(10(11)12-7)13-8-4-5-8/h3,6,8H,2,4-5H2,1H3 |
InChI-Schlüssel |
HKEFFWALAJYZKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C(C=C1)OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



